Phosphoric acid, disodium salt, hydrate

Description

Nomenclature and Hydrate (B1144303) Forms in Academic Contexts

In academic and scientific literature, "phosphoric acid, disodium (B8443419) salt, hydrate" is a general term for the various hydrated forms of disodium phosphate (B84403). The specific hydrate is denoted by the number of water molecules (n) in the formula Na₂HPO₄·nH₂O. wikipedia.org The most common and well-studied hydrates are the dihydrate (n=2), heptahydrate (n=7), and dodecahydrate (n=12). wikipedia.orgatamanchemicals.com Each of these forms has distinct physical properties and crystalline structures.

The nomenclature for these compounds can vary, with several synonyms used interchangeably in research. For instance, disodium phosphate is also known as disodium hydrogen phosphate, sodium phosphate dibasic, or disodium hydrogen orthophosphate. wikipedia.orgatamanchemicals.com The specific hydrates are then named accordingly, such as disodium hydrogen phosphate dihydrate or sodium phosphate dibasic dihydrate. drugbank.comnih.gov

The stability of each hydrate is highly dependent on temperature. The dodecahydrate is the stable form at temperatures below 48.4°C. Between 48.4°C and 95°C, the dihydrate is the most stable form. Above 95°C, the anhydrous salt is favored. This temperature-dependent stability is a critical factor in both the synthesis and application of these compounds.

Table 1: Common Hydrates of Disodium Phosphate

| Hydrate Form | Chemical Formula | Molar Mass (g/mol) | Stability Temperature Range |

|---|---|---|---|

| Dihydrate | Na₂HPO₄·2H₂O | 177.99 | 48.4°C to 95°C |

| Heptahydrate | Na₂HPO₄·7H₂O | 268.07 | Decomposes above 48°C atamanchemicals.com |

| Dodecahydrate | Na₂HPO₄·12H₂O | 358.14 | Below 48.4°C |

| Anhydrous | Na₂HPO₄ | 141.96 | Above 95°C |

Significance of Disodium Phosphate Hydrates Across Scientific Disciplines

The various hydrated forms of disodium phosphate are of considerable importance across a range of scientific disciplines due to their buffering capacity, and their role in controlling pH and ionic strength in aqueous solutions. In molecular biology and biochemistry, disodium phosphate hydrates are a key component in the preparation of phosphate-buffered saline (PBS), a solution that is isotonic and non-toxic to cells, making it ideal for a variety of biological applications. atamanchemicals.com

In the field of chromatography, disodium phosphate hydrates are used in the preparation of buffer solutions for separating and purifying proteins and other biomolecules. atamanchemicals.com The ability to precisely control the pH of the mobile phase is crucial for achieving effective separation, and the buffering capacity of disodium phosphate makes it well-suited for this purpose.

Furthermore, in materials science, these hydrates are studied for their phase transition behaviors and their potential use in thermal energy storage applications. The transition between different hydrate forms, and between the hydrated and anhydrous forms, involves the absorption or release of heat, a property that can be harnessed for various thermal management technologies.

Historical Perspectives on Disodium Phosphate Hydrate Research

The scientific understanding of phosphates dates back to the 17th century, with the discovery of phosphorus by Hennig Brand in 1669. However, the specific investigation of disodium phosphate and its hydrates emerged much later. The industrial use of sodium phosphates began over a century ago, with early applications in food processing.

In the early 20th century, with the advancement of thermodynamic principles, researchers began to conduct detailed studies on the physicochemical properties of disodium phosphate hydrates. These investigations focused on measuring properties such as molar heat capacity and entropy for the dihydrate, heptahydrate, and dodecahydrate forms. A significant milestone in the characterization of these hydrates came in 1980 when the National Institute of Standards and Technology (NIST) established the precise transition temperature of the heptahydrate to the dihydrate form as a fixed point for thermometry calibration. This highlights the well-defined and reproducible nature of the phase transitions of these compounds, which has been a subject of scientific inquiry for many decades.

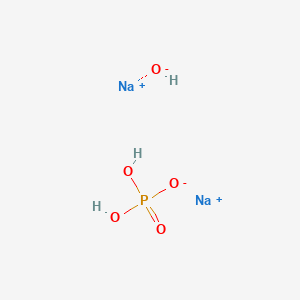

Structure

2D Structure

Properties

IUPAC Name |

disodium;dihydrogen phosphate;hydroxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Na.H3O4P.H2O/c;;1-5(2,3)4;/h;;(H3,1,2,3,4);1H2/q2*+1;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVXHNCUCBXIIPE-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[OH-].OP(=O)(O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H3Na2O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Production Methodologies of Disodium Phosphate Hydrates

Laboratory-Scale Synthesis Routes

On a laboratory scale, disodium (B8443419) phosphate (B84403) hydrates are typically prepared through carefully controlled neutralization reactions followed by crystallization.

The most direct synthesis route involves the reaction of phosphoric acid (H₃PO₄) with a sodium base, most commonly sodium hydroxide (B78521) (NaOH) or sodium carbonate (Na₂CO₃). epa.govnoahchemicals.com The reaction is a neutralization process where the acid and base react to form salt and water. noahchemicals.compatsnap.comshanghaichemex.com

When sodium hydroxide is used, two moles of NaOH are required to neutralize one mole of phosphoric acid to form disodium phosphate. echemi.com This stoichiometry is critical to ensure the desired product is formed, as phosphoric acid is a triprotic acid and can form monosodium phosphate (NaH₂PO₄) or trisodium phosphate (Na₃PO₄) if different molar ratios are used. noahchemicals.comechemi.com

The balanced chemical equation for this reaction is: H₃PO₄ + 2NaOH → Na₂HPO₄ + 2H₂O patsnap.comechemi.comwikipedia.org

Alternatively, sodium carbonate can be used as the base. The reaction proceeds as follows: H₃PO₄ + Na₂CO₃ → Na₂HPO₄ + H₂O + CO₂

In a typical laboratory procedure, a measured volume of phosphoric acid solution is titrated with a sodium hydroxide solution. echemi.comyoutube.com The pH of the reaction mixture is carefully monitored. For the synthesis of disodium phosphate, the final pH is typically adjusted to a slightly alkaline range, often between 8.0 and 11.0. wikipedia.orgscribd.com Precise pH control is crucial; a final pH range of 8.7 to 9.2 is often targeted to favor the formation of the disodium salt over other sodium phosphates.

| Parameter | Condition | Rationale |

| Reactants | Phosphoric Acid (H₃PO₄) and Sodium Hydroxide (NaOH) or Sodium Carbonate (Na₂CO₃) | Standard acid-base neutralization. |

| Molar Ratio | 1 mole H₃PO₄ to 2 moles NaOH | Ensures the replacement of two hydrogen ions from phosphoric acid. echemi.com |

| pH Control | Adjust to a final pH of 8.0 - 9.5 | Critical for maximizing the yield of disodium phosphate and minimizing other sodium phosphate salts. wikipedia.orgscribd.comepo.org |

| Temperature | 80–100°C (during reaction) | To increase the rate of reaction. |

Disodium phosphate can exist in an anhydrous form as well as several hydrated forms, most commonly as the dihydrate (Na₂HPO₄·2H₂O), heptahydrate (Na₂HPO₄·7H₂O), and dodecahydrate (Na₂HPO₄·12H₂O). wikipedia.orgatamanchemicals.com The specific hydrate (B1144303) that crystallizes from a solution is dependent on temperature and concentration.

After the neutralization reaction, the resulting aqueous solution of disodium phosphate is concentrated, often by heating to evaporate some of the water. youtube.com The concentrated solution is then cooled under controlled conditions to induce crystallization.

Dodecahydrate (Na₂HPO₄·12H₂O): This form is typically crystallized by cooling a saturated solution to below 48°C. google.com Slow cooling of the solution allows for the formation of large, well-defined crystals. googleapis.comgoogle.com Studies have shown that in frozen aqueous solutions, disodium hydrogen phosphate crystallizes as the dodecahydrate. nih.gov

Heptahydrate (Na₂HPO₄·7H₂O): The heptahydrate is another common form obtained through crystallization from aqueous solutions.

Dihydrate (Na₂HPO₄·2H₂O): The dihydrate form is stable in a temperature range of approximately 48.4°C to 95°C. To obtain this hydrate, the solution can be cooled within this temperature range or concentrated by evaporation in a vacuum. google.com

Anhydrous (Na₂HPO₄): The anhydrous salt is formed when crystallization occurs at temperatures above 95°C, typically through evaporation of the solution. google.com The hydrated crystals can also be converted to the anhydrous form by heating; for example, heating the dodecahydrate at 100°C will form the anhydrous salt. atamanchemicals.com

The yield of the crystallization process can be quite high, with reports of over 90% recovery. googleapis.comgoogle.com The presence of other salts, such as sodium chloride, can decrease the solubility of disodium phosphate and further increase the crystallization yield, a phenomenon known as the "salting out" effect. googleapis.comgoogle.comgoogleapis.com

| Hydrate Form | Formula | Molar Mass ( g/mol ) | Crystallization Conditions |

| Dihydrate | Na₂HPO₄·2H₂O | 177.99 | Stable between 48.4°C and 95°C. google.com |

| Heptahydrate | Na₂HPO₄·7H₂O | 268.07 | Crystallizes from aqueous solution at specific temperatures. wikipedia.org |

| Dodecahydrate | Na₂HPO₄·12H₂O | 358.14 | Forms upon cooling a saturated solution below 48°C. google.com |

| Anhydrous | Na₂HPO₄ | 141.96 | Forms above 95°C or by heating hydrated forms. wikipedia.orggoogle.com |

Industrial Production Processes and Technological Advancements

The industrial production of disodium phosphate hydrate follows the same chemical principles as laboratory synthesis but on a much larger scale. The choice of raw materials, particularly the source of phosphoric acid, is a key determinant of the process complexity and the purity of the final product. epa.gov

The majority of phosphoric acid produced globally is made via the "wet process". valcogroup-valves.comvaisala.com This process involves reacting naturally occurring phosphate rock (primarily calcium phosphate) with sulfuric acid. valcogroup-valves.comvaisala.comproductstewardship.eu

Ca₃(PO₄)₂ + 3H₂SO₄ → 2H₃PO₄ + 3CaSO₄

The resulting phosphoric acid is relatively impure, containing various contaminants from the phosphate rock, such as iron, aluminum, magnesium, and fluoride compounds. up.ac.za While this grade of acid is primarily used for fertilizer production, it can be purified for use in manufacturing disodium phosphate. epa.govvalcogroup-valves.com

The production of disodium phosphate from wet-process acid requires additional purification steps. One industrial method involves a two-step process starting with dicalcium phosphate (CaHPO₄), which is treated with sodium bisulfate (NaHSO₄) to precipitate calcium sulfate (B86663) and produce a solution of monosodium phosphate. wikipedia.org

CaHPO₄ + NaHSO₄ → NaH₂PO₄ + CaSO₄

The resulting monosodium phosphate solution is then filtered and partially neutralized with sodium hydroxide to yield disodium phosphate. wikipedia.orgatamanchemicals.com

NaH₂PO₄ + NaOH → Na₂HPO₄ + H₂O

Further purification may involve controlled precipitation of impurities by adjusting the pH and temperature. google.com

The thermal process for producing phosphoric acid yields a much purer product. valcogroup-valves.comepa.gov This method involves burning elemental phosphorus in a furnace to produce phosphorus pentoxide (P₂O₅), which is then hydrated with water to form high-purity phosphoric acid. epa.govepa.gov

P₄ + 5O₂ → P₄O₁₀ P₄O₁₀ + 6H₂O → 4H₃PO₄

Due to its high purity, thermal process phosphoric acid is the preferred starting material for food-grade and pharmaceutical-grade disodium phosphate. valcogroup-valves.comatamanchemicals.com The production process is more straightforward than with wet-process acid, as it primarily involves the direct neutralization with sodium hydroxide or sodium carbonate, followed by crystallization, with fewer purification steps needed. epa.govgoogle.com

Technological advancements in the industrial synthesis of disodium phosphate hydrates focus on maximizing purity and yield while minimizing costs and environmental impact. Key areas of optimization include:

Impurity Removal: Patented processes describe methods for purifying the product. One approach involves carefully controlling the pH of the reaction mixture (e.g., to between 8.85 and 9.00) and heating the solution (e.g., to 100°C or above) to precipitate impurities like iron, aluminum, and silica compounds, which can then be removed by filtration. google.com

Crystallization Control: To improve purity, some processes crystallize monosodium phosphate as an intermediate step. The purified monosodium phosphate crystals are then re-dissolved and neutralized to form a pure disodium phosphate solution, from which the final hydrated product is crystallized. google.com This multi-step crystallization effectively separates impurities that remain in the mother liquor. google.com

Reaction Condition Optimization: Industrial processes are optimized for energy efficiency and throughput. This includes controlling reaction temperatures, concentrations, and agitation to ensure complete reaction and facilitate the subsequent filtration and crystallization steps. google.com For example, diluting highly concentrated solutions before filtration can improve the efficiency of the filtering operation. google.com

Yield Enhancement: The yield is maximized by controlling crystallization conditions and recycling mother liquors. As mentioned, adding salts like NaCl can increase the yield of crystallized disodium phosphate hydrate through the salting-out effect. google.comgoogleapis.com

Structural Characterization and Hydration Dynamics of Disodium Phosphate Hydrates

Advanced Spectroscopic Investigations of Hydration Patterns

Spectroscopy offers a powerful lens to examine the molecular interactions within disodium (B8443419) phosphate (B84403) hydrates. By probing vibrational modes and electronic transitions, these methods reveal detailed information about the hydration shell surrounding the phosphate anion.

FTIR spectroscopy is particularly sensitive to the vibrational modes of water molecules and the phosphate group, making it an excellent tool for studying hydration. The O-H stretching vibrations of water are especially informative. In a study of disodium hydrogen orthophosphate, the FTIR spectrum showed a distinct peak around 2975 cm⁻¹ attributed to the O-H stretching of the water of crystallization. researchgate.net A shift in this peak to a higher frequency, such as 3357 cm⁻¹, can indicate an enhancement of hydrogen bonding within the crystal lattice. researchgate.net The absorption bands in the 4000 to 1450 cm⁻¹ region are typically associated with the stretching vibrations of diatomic units and are considered the group frequency region. researchgate.net

Analysis of the FTIR spectra allows for the identification of characteristic vibrational modes, providing a fingerprint of the compound's hydration state.

| Vibrational Mode | Frequency (cm⁻¹) (Control Sample) | Interpretation |

| O-H Stretching | 2975 | Water of crystallization researchgate.net |

| P-O-H Symmetrical Stretching | ~2359 | Orthophosphate PO-H vibrations researchgate.net |

This interactive table summarizes key FTIR spectral data for disodium hydrogen orthophosphate.

Raman spectroscopy complements FTIR by providing information on the vibrational modes of the phosphate anion and its interaction with water molecules. Thermo-Raman spectroscopy has been effectively used to monitor the dehydration process of disodium hydrogen phosphate dodecahydrate (Na₂HPO₄·12H₂O). nih.gov This technique has successfully identified various hydrated forms, including the dodecahydrate, octahydrate, heptahydrate, dihydrate, monohydrate, and the anhydrous form, by observing changes in the Raman spectra in both the H₂O and PO₄³⁻ regions. nih.gov

The different hydration states of disodium phosphate exhibit distinct Raman spectral features, particularly in the P-O stretching region. For instance, a prominent band near 986 cm⁻¹ is characteristic of the P-O stretching mode in phosphate salts. researchgate.net The sensitivity of Raman spectroscopy allows for the differentiation between various protonated forms of the phosphate ion, such as HPO₄²⁻ and H₂PO₄⁻. researchgate.net

| Hydrated Form | Key Raman Spectral Regions | Observation |

| Na₂HPO₄·12H₂O | H₂O and PO₄³⁻ regions | Characteristic spectra for the dodecahydrate form nih.gov |

| Na₂HPO₄·7H₂O | H₂O and PO₄³⁻ regions | Distinct spectral signature corresponding to the heptahydrate nih.gov |

| Na₂HPO₄·2H₂O | H₂O and PO₄³⁻ regions | Unique Raman bands identifying the dihydrate nih.gov |

| Anhydrous Na₂HPO₄ | H₂O and PO₄³⁻ regions | Spectrum showing the absence of water-related bands nih.gov |

This interactive table highlights the use of Raman spectroscopy to identify different hydrates of disodium phosphate.

X-ray Absorption Spectroscopy (XAS) and its extended fine structure (EXAFS) are powerful for determining the local geometric structure around a specific atom. ucalgary.cayoutube.com For phosphate hydrates, P K-edge XAS/EXAFS studies provide precise information on the coordination environment of the phosphorus atom, including bond distances and the number of neighboring atoms. researchgate.netresearchgate.net

Studies on aqueous phosphate solutions have determined the P-O bond distance to be approximately 1.53 Å. researchgate.netresearchgate.net EXAFS analysis reveals that backscattering from the first shell of oxygen atoms dominates the spectrum. researchgate.net These techniques can distinguish between solid phosphate samples and their aqueous solutions; solid samples often exhibit a shoulder in the X-ray Absorption Near Edge Structure (XANES) region due to scattering from cations. researchgate.net The data suggests that with increased protonation in the crystal structure, there is more disorder in the P-O shell, reflected by larger Debye-Waller factors. researchgate.net

Large Angle X-ray Scattering (LAXS) provides information on the longer-range order and structure of molecules in solution and amorphous solids. When combined with EXAFS, LAXS is highly effective for determining the detailed hydration structure of ions. researchgate.net

For phosphate ions in aqueous solutions, LAXS data has been used to refine the P-(O)···O(aq) distance to approximately 3.6 Å. researchgate.netresearchgate.net This distance, along with a P-O···O(aq) bond angle close to tetrahedral, suggests that each oxygen or OH group of the phosphate anion, on average, forms hydrogen bonds with three water molecules. researchgate.netresearchgate.net These findings support the characterization of phosphate ions as "structure-making" solutes, meaning they promote a more ordered structure in the surrounding water molecules compared to bulk water. researchgate.net

| Structural Parameter | Method | Distance (Å) | Interpretation |

| P-O Bond | EXAFS | ~1.53 | Covalent bond within the phosphate anion researchgate.netresearchgate.net |

| P-(O)···O(aq) | LAXS | ~3.6 | Distance to water molecules in the hydration shell researchgate.netresearchgate.net |

This interactive table presents key structural parameters of hydrated phosphate ions determined by X-ray scattering techniques.

Computational Modeling of Hydration Structures and Dynamics

Computational methods, particularly Density Functional Theory (DFT), provide a theoretical framework to complement experimental findings, offering molecular-level insights into the structure and dynamics of hydration.

DFT calculations are used to model phosphate-water clusters to understand the energetics and geometry of hydration. ucl.ac.ukresearchgate.net These studies investigate the interaction of the phosphate anion with a discrete number of water molecules, revealing the nature of the hydration shells. Ab initio molecular dynamics simulations based on DFT show that the hydration shell structure and rigidity change significantly with the protonation state of the phosphate. nih.gov

For the HPO₄²⁻ and H₂PO₄⁻ anions, the first hydration shell is reported to consist of about 20 water molecules that are tightly bound to the ion. researchgate.net As the number of protonated OH groups on the phosphate decreases (from H₂PO₄⁻ to HPO₄²⁻ and PO₄³⁻), the hydration shell becomes more ordered and rigid. nih.gov DFT calculations have been employed to investigate the influence of the interaction between graphene nanodots and phosphate ions on their absorption spectra, highlighting the method's versatility. mdpi.com Cluster-continuum models using DFT can effectively model the energetics of solvation and determine the minimum number of explicit water molecules needed to represent the bulk water environment. researchgate.netnih.gov

Molecular Dynamics (MD) Simulations of Aqueous Phosphate Solutions

Molecular dynamics (MD) simulations serve as a powerful computational microscope for examining the behavior of ions in solution at an atomic level. For aqueous phosphate solutions, particularly those containing the disodium salt (yielding HPO₄²⁻ ions), MD simulations provide critical insights into hydration shell structure, dynamics, and ion-water interactions that govern the macroscopic properties of the system. researchgate.net These simulations model the trajectory of each atom over time based on a defined force field, which approximates the interatomic forces. whiterose.ac.ukresearchgate.net

Researchers utilize both classical and ab initio molecular dynamics (AIMD) to study these systems. researchgate.netwhiterose.ac.uk Classical MD relies on pre-parameterized force fields, which are often calibrated to reproduce key experimental thermodynamic properties like ion hydration free energies and mineral solubility. researchgate.net AIMD, while more computationally intensive, calculates forces "on the fly" from electronic structure principles, offering a more fundamental description of interactions. researchgate.net

Studies on aqueous solutions of phosphate anions, including HPO₄²⁻, reveal the formation of distinct hydration shells around the ion. researchgate.net The phosphate ion acts as a "kosmotrope" or structure-maker, ordering nearby water molecules. researchgate.net Simulations show a pronounced first hydration shell and often a partially ordered second shell. researchgate.net The strength and geometry of hydrogen bonds between the phosphate oxygens and surrounding water molecules are a key focus. For anions like HPO₄²⁻, simulations can differentiate the solvation strengths at different regions of the ion. whiterose.ac.uk AIMD simulations have been particularly useful in characterizing the dynamic local hydration structures and mapping the ultrafast structural fluctuations and spectral shifts of phosphate-water interactions. researchgate.net

These computational studies are crucial for understanding phenomena from biomineralization pre-nucleation events to the behavior of phosphate buffers. acs.orgtue.nl For instance, simulations have been used to probe the formation, stability, and aggregation mechanisms of calcium phosphate clusters in aqueous environments, where the HPO₄²⁻ ion is a primary species involved in the initial association with Ca²⁺ ions. tue.nl

Table 1: Key Findings from Molecular Dynamics Simulations of Aqueous Phosphate Solutions

| Finding/Parameter | Description | Significance | References |

|---|---|---|---|

| Hydration Number | The number of water molecules in the first solvation shell. For hydrogenphosphate (HPO₄²⁻), this is approximately 20. | Indicates the extent to which the ion structures the surrounding water. | researchgate.net |

| Hydrogen Bonding | Strong hydrogen bonds form between the phosphate oxygen atoms and water molecules. The OD bonds of water hydrogen-bonded to the phosphate ion are red-shifted in vibrational spectra. | Determines the stability of the hydration shell and influences the ion's solubility and reactivity. | researchgate.net |

| Force Field Derivation | Development of new force fields specifically parameterized to reproduce thermodynamic properties like hydration free energies and mineral solubility. | Improves the accuracy of classical MD simulations for predicting the behavior of phosphate systems. | whiterose.ac.ukresearchgate.net |

| Ion Association | Simulations can compute the thermodynamics of ion pairing, for example, between Ca²⁺ and HPO₄²⁻, which is critical in the early stages of mineral formation. | Provides a molecular-level understanding of precipitation and biomineralization processes. | acs.orgtue.nl |

| Structural Fluctuations | AIMD simulations capture ultrafast (sub-300 fs) structural fluctuations in the hydration shells, which are linked to spectral diffusion. | Reveals the dynamic nature of ion solvation, moving beyond a static picture of hydration shells. | researchgate.net |

Quantum Chemistry Computational Methods for Dehydration Mechanism Exploration

The removal of water from a hydrated crystal, such as a hydrate (B1144303) of disodium phosphate, is a complex process involving the breaking of host-water and water-water interactions. Quantum chemistry computational methods provide a powerful means to explore the mechanisms and energetics of this dehydration process at the electronic level. ku.dk These methods can be particularly insightful for "unconventional hydrates" where water molecules exist in diverse environments, such as in channels, isolated sites, or coordinated directly to ions. ku.dk

A key application of quantum chemistry is the calculation of binding energies between the water molecules and the host compound (e.g., disodium phosphate). ku.dk By computing these energies for each unique water molecule in the crystal lattice, researchers can predict the sequence of water removal. However, studies on complex hydrates have shown that the dehydration behavior is not always governed by the binding energy alone. ku.dk The interplay between host-water (e.g., CPS···H₂O) and water-water (H₂O···H₂O) interactions, along with the specific locations of the water molecules, can lead to multistage and variable dehydration pathways that are counterintuitive if based solely on individual binding energies. ku.dk

Methods like Density Functional Theory (DFT) are employed to optimize the geometry of the hydrated crystal and calculate the interaction energies. researchgate.net Visualizing the intermolecular interactions within the crystal structure is also crucial. This combination of experimental techniques (like thermal analysis) and quantum chemistry calculations allows for a comprehensive exploration of the packing modes and the specific roles of different water molecules in stabilizing the hydrated structure and dictating its dehydration mechanism. ku.dk This understanding is vital for controlling the stability and processing of hydrated crystalline materials.

Crystallographic Analysis of Hydrated Crystalline Phases

Powder X-ray Diffraction (PXRD) for Crystalline Phase Identification

Powder X-ray Diffraction (PXRD) is an essential analytical technique for the identification and characterization of crystalline materials, including the various hydrated phases of disodium phosphate. ncl.ac.uk When a finely powdered sample is irradiated with X-rays, diffraction occurs at specific angles determined by the material's crystal lattice structure, according to Bragg's Law. The resulting diffraction pattern, a plot of intensity versus diffraction angle (2θ), serves as a unique fingerprint for a specific crystalline phase. ncl.ac.ukresearchgate.net

PXRD is highly effective at distinguishing between different hydrates of the same salt, as each hydrate possesses a distinct crystal structure and, therefore, a unique diffraction pattern. researchgate.net For instance, in frozen aqueous solutions of sodium phosphate buffer, PXRD has been used to unequivocally identify the crystallization of disodium hydrogen phosphate dodecahydrate (Na₂HPO₄·12H₂O). researchgate.netnih.gov The characteristic diffraction peaks for this phase are well-established. nih.gov

Furthermore, PXRD is instrumental in monitoring phase transitions in real-time. For example, the entire freeze-drying process of a phosphate buffer solution can be carried out within the sample chamber of an X-ray diffractometer. nih.gov This allows researchers to observe the initial crystallization of the dodecahydrate from the frozen solution, and its subsequent transition to an amorphous anhydrous state upon primary drying as the crystalline water is removed. nih.gov This demonstrates that the final state of the material may not reflect the solid-state phases present during intermediate processing steps. nih.gov

Table 2: Characteristic Powder X-ray Diffraction (PXRD) Peaks for Disodium Hydrogen Phosphate Dodecahydrate (Na₂HPO₄·12H₂O)

| d-spacing (Å) | Description | References |

|---|---|---|

| ~5.37 | Characteristic diffraction line for Na₂HPO₄·12H₂O observed in frozen solutions. | nih.gov |

| ~4.27 | A primary characteristic peak used to identify Na₂HPO₄·12H₂O. | nih.gov |

| ~2.81 | Another key diffraction line confirming the presence of the dodecahydrate phase. | nih.gov |

Note: d-spacing values are approximate and can vary slightly based on experimental conditions.

Supramolecular Architectures in Disodium Phosphate Hydrates and Related Co-crystals

The crystal structure of disodium phosphate hydrates and their co-crystals is governed by a complex network of non-covalent interactions, which collectively define their supramolecular architecture. nih.govfrontiersin.org These architectures are primarily built upon strong and directional hydrogen bonds involving the phosphate anions, water molecules of hydration, and any co-former molecules present. nih.gov The study of these interactions falls under the domain of crystal engineering, which seeks to design and synthesize functional crystalline solids by understanding and controlling intermolecular forces. nih.govresearchgate.net

In hydrated phosphate salts, water molecules play a crucial structural role. They can link phosphate anions through hydrogen bonds, coordinate directly to the sodium cations, and form extended hydrogen-bonded networks with each other. The resulting arrangement is a three-dimensional supramolecular assembly. researchgate.net

Table 3: Common Supramolecular Synthons and Interactions in Phosphate Co-crystals

| Interaction / Synthon Type | Description | Role in Crystal Architecture | References |

|---|---|---|---|

| O–H···O Hydrogen Bond | A strong, directional interaction between a hydroxyl group (from phosphate or water) and an oxygen acceptor (on another phosphate or water). | Primary interaction forming chains, sheets, or 3D networks of phosphate anions and water molecules. | mdpi.com |

| N–H···O Hydrogen Bond | Occurs in co-crystals with nitrogen-containing co-formers. A hydrogen on a nitrogen atom bonds to a phosphate oxygen. | Connects the phosphate component to the co-former, creating hetero-supramolecular synthons. | nih.govmdpi.com |

| Cation-Anion Interaction | Electrostatic attraction between Na⁺ cations and HPO₄²⁻ anions. Water molecules often mediate this interaction in the coordination sphere of the cation. | A fundamental force holding the salt structure together. | ku.dk |

| π–π Stacking | An interaction between aromatic rings of co-former molecules, where the rings stack on top of each other. | Provides additional stabilization to the crystal packing, often linking hydrogen-bonded motifs. | researchgate.netmdpi.com |

| Cyclic Hydrogen-Bonded Motifs | Multiple hydrogen bonds forming a ring structure, often described by graph-set notation (e.g., R²₂(16)). | These are robust synthons that are common features in the assembly of multicomponent crystals. | mdpi.com |

Materials Science and Engineering Research with Disodium Phosphate Hydrates

Thermal Energy Storage (TES) Applications as Phase Change Materials (PCMs)

Disodium (B8443419) Phosphate (B84403) Dodecahydrate (Na₂HPO₄·12H₂O), hereafter referred to as DHPD, is an inorganic salt hydrate (B1144303) recognized for its potential in thermal energy storage (TES) systems. jte.edu.vnjte.edu.vn It is valued for its high thermal energy storage density, non-flammability, and availability across a wide temperature range at a reasonable cost, making it a preferable option over organic PCMs. jte.edu.vnjte.edu.vn However, the practical application of DHPD is often hindered by inherent challenges such as supercooling, phase segregation, and the formation of lower hydrates. jte.edu.vnjte.edu.vnnih.govacs.org

DHPD is a low-temperature hydrated salt with promising characteristics for thermal energy storage. nih.govacs.org It has a melting point of approximately 35°C and a theoretical phase change latent heat value of 256.60 kJ/kg. nih.govacs.org These properties make it suitable for applications that operate in the 30°C to 40°C range. jte.edu.vnjte.edu.vn

However, performance evaluations reveal significant drawbacks. Pure DHPD is prone to severe phase separation and supercooling, which compromises its reliability as a thermal storage material. nih.govacs.org During melting and cooling cycles, phase separation can occur, leading to a substantial decrease in the latent heat of fusion. nih.gov For instance, after undergoing melting-cooling cycles, the latent heat of melting was observed to be 159.76 J/g, a significant reduction from its theoretical value. nih.gov This is attributed to the formation of different hydration states, such as Na₂HPO₄·7H₂O and Na₂HPO₄·2H₂O, alongside the desired Na₂HPO₄·12H₂O. nih.govacs.org DSC analysis often shows multiple endothermic peaks, corresponding to the melting of these different hydrates. nih.govacs.org For example, one study identified two peaks at 33.42°C and 45.85°C. nih.govacs.org Another analysis of a DHPD composite within polyurethane foam showed a primary melting peak at 35.66°C with a melting enthalpy of 167.343 J/g. jte.edu.vn

| Property | Value | Notes | Source |

|---|---|---|---|

| Melting Point (Theoretical) | ~35°C | - | nih.govacs.org |

| Latent Heat (Theoretical) | 256.60 kJ/kg | - | nih.govacs.org |

| Melting Point (Observed in Composite) | 35.66°C | PU-foam based composite | jte.edu.vn |

| Latent Heat (Observed in Composite) | 167.34 J/g | PU-foam based composite | jte.edu.vn |

| Latent Heat (After Cycling, Pure) | 159.76 J/g | Demonstrates degradation from phase separation | nih.gov |

To overcome the inherent issues of supercooling and phase separation in DHPD, researchers have explored several mitigation strategies, including the addition of modifying agents and the use of advanced material structures. jte.edu.vn

The addition of nucleating and gelling agents is a common strategy to improve the performance of DHPD.

Nucleating Agents : These agents provide sites for crystal growth, which helps to reduce the degree of supercooling. One study found that adding sodium metasilicate nonahydrate at a 4% mass fraction successfully reduced the supercooling of DHPD from 12°C to just 0.5°C. cip.com.cn Another investigation used a composite of graphene oxide and strontium chloride hexahydrate to decrease the supercooling of a similar salt hydrate from 25.4°C to 0.3°C. nih.gov Aluminum has also been tested as a nucleating agent, reducing the supercooling degree to 1.4°C when used in a composite with expanded vermiculite (B1170534). nih.gov

Gelling and Thickening Agents : These agents increase the viscosity of the molten salt hydrate, which helps to prevent the separation of the anhydrous salt from the water, thus mitigating phase segregation. nih.govacs.org Sodium carboxymethyl cellulose (CMC) is frequently used as a thickening agent. nih.govacs.org Studies have shown that a 3 wt.% addition of CMC is often sufficient to form a stable gel. bham.ac.uk In one formulation, a composite material (DHPD-CAP) was created using CMC and other components to successfully suppress supercooling and phase separation. nih.govacs.org Xanthan gum is another effective thickener; a 5% mass fraction was shown to impart good cycle stability to a DHPD composite PCM. cip.com.cn

| Agent Type | Example Agent | Concentration | Effect on Supercooling | Source |

|---|---|---|---|---|

| Nucleating Agent | Sodium Metasilicate Nonahydrate | 4 wt% | Reduced from 12°C to 0.5°C | cip.com.cn |

| Nucleating Agent | Aluminum | 5.3 wt% | Reduced to 1.4°C | nih.gov |

| Thickening Agent | Xanthan Gum | 5 wt% | Provided good cycle stability | cip.com.cn |

| Thickening Agent | Sodium Carboxymethyl Cellulose (CMC) | 2-3 wt% | Suppressed phase separation | nih.govacs.orgbham.ac.uk |

Encapsulation is a method used to contain the PCM within a shell material, which prevents leakage of the molten salt and can help to suppress phase segregation, thereby enhancing thermal reliability. scispace.com

Microencapsulation : This technique involves coating small particles of the PCM with a polymer shell. In one study, DHPD was microencapsulated using poly(methyl methacrylate) (PMMA) via a solvent evaporation method. researchgate.net The resulting microcapsules demonstrated an energy storage capacity of 142.9 J/g at a phase change temperature of 51.51°C. researchgate.net

Macroencapsulation/Impregnation : This involves incorporating the PCM into a larger porous structure. Expanded vermiculite (EV) has been used as a supporting material for DHPD. A novel composite was prepared by impregnating melted DHPD mixed with graphene oxide (GO) into EV. acs.orgresearchgate.net This method not only provides shape stability but can also improve thermal properties. The maximum latent heat of the composite without GO was 167 J/g, which increased to 229 J/g with the addition of 0.2 wt% GO. acs.orgresearchgate.netnih.gov

Integrating DHPD into porous media is an effective strategy to provide structural support and enhance thermal performance.

Polyurethane Foam (PUF) : Open-cell polyurethane foam has been used as a support for an aqueous saturated salt solution of DHPD. jte.edu.vnjte.edu.vn This approach helps to mitigate phase segregation during repeated thermal cycles. jte.edu.vn DSC analysis of a PU-based DHPD composite confirmed a melting temperature of about 35°C and a melting enthalpy of 167.343 J/g. jte.edu.vnjte.edu.vn

Carbon Materials : Carbon-based materials are used to improve thermal conductivity and stability. Multiwalled carbon nanotubes (MWCNTs) have been introduced into a DHPD-CAP composite (containing CMC, Al₂O₃, and PVP). nih.govacs.org The addition of MWCNTs improved the phase separation of DHPD and reduced supercooling to only 0.8°C. acs.org The porous structure of the MWCNTs confines the DHPD during melting and crystallization, preventing leakage and improving latent heat. nih.gov Compared to pure DHPD after one cycle, the latent heat of a composite with 1% MWCNT content increased by 36.19%. nih.govacs.org

Expanded Vermiculite (EV) : As mentioned previously, EV serves as a porous host for DHPD. The addition of graphene oxide (GO) to the DHPD before impregnation into the EV was found to reduce the supercooling degree from 14.4°C to 4.1°C due to the porous structure. acs.orgnih.gov

The long-term stability of a PCM over repeated melting and freezing cycles is crucial for practical applications.

Pure DHPD : Pure DHPD exhibits poor cyclic stability due to the aforementioned phase separation. nih.govacs.org This incongruent melting leads to a progressive loss of latent heat capacity over cycles.

Modified DHPD Composites : The incorporation of additives and porous media significantly enhances cyclic stability. A DHPD composite modified with xanthan gum as a thickener demonstrated good cycle stability. cip.com.cn In another study, a DHPD-CAP/MWCNT composite was subjected to 50 thermal cycles, after which its melting temperature stabilized at approximately 35.4°C, indicating good stability. nih.govacs.org Model system observations of a PU-Gel based PCM showed it to be more efficient over repeated thermal cycles compared to a non-gel-based PCM, maintaining a temperature difference of about 10°C to 14°C. jte.edu.vnjte.edu.vn

| Compound Name |

|---|

| Phosphoric acid, disodium salt, hydrate |

| Disodium Phosphate Dodecahydrate |

| Sodium Metasilicate Nonahydrate |

| Xanthan Gum |

| Sodium Carboxymethyl Cellulose |

| Poly(methyl methacrylate) |

| Graphene Oxide |

| Strontium Chloride Hexahydrate |

| Aluminum Oxide |

| Poly(vinylpyrrolidone) |

Mitigation Strategies for Supercooling and Phase Segregation

Modification of Cementitious Materials

The addition of chemical admixtures to cements is a common practice to modify their properties, such as setting time, strength, and durability. Disodium phosphate hydrates have been investigated for their effects on specific types of cement, particularly those based on magnesium oxides.

Research on the direct effect of disodium phosphate hydrate on Magnesium Oxychloride Cement (MOC) is limited in publicly available scientific literature. However, studies on similar magnesium-based cementitious systems, such as Magnesium Potassium Phosphate Cement (MKPC), provide insights into the potential effects. In MKPC, the addition of disodium hydrogen phosphate (Na₂HPO₄·12H₂O) has been shown to retard the early hydration process. researchgate.net This retardation is attributed to an increase in the pH of the cement paste and the induction of endothermic reactions, which cools the mixture. researchgate.net The consequence of this slowed hydration is a significant extension of the setting times. researchgate.net

The mechanism involves the phosphate ions interacting with the magnesium ions, which can influence the dissolution of magnesium oxide and the subsequent formation of the primary hydration products. While MOC has a different chemistry involving magnesium chloride, the fundamental interaction between phosphate ions and magnesium oxide particles is likely to exhibit a similar retarding effect. Studies on MOC with other phosphate additives, such as sodium dihydrogen phosphate, have also reported a delay in setting times, further suggesting that the phosphate group plays a key role in modifying the hydration kinetics. nih.gov

Table 1: Effects of Disodium Hydrogen Phosphate on Magnesium Potassium Phosphate Cement Properties

| Property | Observation | Reference |

|---|---|---|

| pH of Paste | Increased | researchgate.net |

| Hydration Reaction | Endothermic, Retarded | researchgate.net |

| Setting Time | Increased | researchgate.net |

| Fluidity | Improved | researchgate.net |

Note: This data is for Magnesium Potassium Phosphate Cement (MKPC) and is presented as an indicator of potential effects on magnesium-based cements.

A significant drawback of MOC is its poor water resistance, which limits its practical applications. bohrium.com Research has shown that the addition of soluble phosphates can substantially improve this property. mdpi.com While specific studies on disodium phosphate hydrate are scarce, the general mechanism involves the formation of a protective layer on the surface of the cement's hydration products. nih.gov

The primary strength-giving phases in MOC are crystalline magnesium oxychloride hydrates. When exposed to water, these phases can dissolve, leading to a loss of strength. The introduction of phosphate ions into the MOC system leads to the in-situ formation of a magnesium phosphate layer. nih.gov This layer, often amorphous, is significantly less soluble in water than the primary MOC phases. It effectively coats the crystalline structure, hindering the ingress of water and preventing the dissolution of the strength-giving components. nih.gov This results in a denser and more durable microstructure with enhanced resistance to water-induced degradation.

The enhancement in water resistance in phosphate-modified MOC is largely attributed to the formation of amorphous gels and insoluble phosphate compounds. nih.gov When disodium phosphate hydrate is introduced into the cement mixture, the phosphate ions ([HPO₄]²⁻) react with the magnesium ions (Mg²⁺) present in the pore solution. This reaction leads to the precipitation of magnesium phosphate.

Due to the rapid setting nature of MOC, the migration of ions is restricted, which favors the formation of an amorphous, gel-like magnesium phosphate rather than a well-defined crystalline structure. nih.gov This amorphous gel deposits on the surfaces of the primary hydration products, effectively sealing pores and creating a more impervious microstructure. X-ray diffraction (XRD) studies on phosphate-modified cements have confirmed the presence of these amorphous phases alongside the primary crystalline MOC products. nih.gov In related systems, such as magnesium silicate-based cements, disodium hydrogen phosphate has also been observed to influence the formation of magnesium silicate hydrate (M-S-H) gel. jst.vn

Applications in Advanced Material Synthesis

Beyond cement modification, disodium phosphate hydrates serve as a valuable component in the synthesis of various advanced materials, including ceramics and metallic structures.

In the manufacturing of ceramic materials, precise control over the properties of the initial slurry is crucial for achieving a final product with the desired characteristics. Disodium phosphate is utilized in ceramic processing primarily as a buffering agent. Its ability to maintain a stable pH is critical for controlling the viscosity and stability of ceramic slurries. This ensures uniform mixing and prevents the premature agglomeration of ceramic particles.

Furthermore, phosphates can act as binders in certain ceramic systems. In the context of refractory castables, which are heat-resistant materials, disodium hydrogen phosphate has been studied for its role in accelerating the formation of magnesium silicate hydrate gel. jst.vn This gel phase is important for preventing the over-hydration of magnesia aggregates, which can otherwise compromise the mechanical properties of the refractory material. jst.vn

Disodium phosphate hydrate plays a role in the fabrication of materials through controlled precipitation of metals. This is particularly relevant in applications where a protective or functional coating is required. For instance, in the field of electronics, disodium hydrogen phosphate has been investigated as an inhibitor for the electrochemical migration of tin. mdpi.com

In this application, the phosphate ions react with tin or tin ions at the anode to form a compact, protective film composed of tin, oxygen, and phosphorus. mdpi.com This phosphate-containing layer acts as a barrier, slowing down the anodic dissolution of the metal and thereby preventing the formation of dendritic structures that can lead to short circuits. The effectiveness of this inhibition is dependent on the concentration of the disodium hydrogen phosphate solution. mdpi.com This principle of forming stable metal phosphate precipitates can be extended to the synthesis of various functional materials where controlled deposition of a metallic phase is required.

Table 2: Compounds Mentioned in the Article

| Compound Name | Chemical Formula |

|---|---|

| Disodium phosphate hydrate | Na₂HPO₄·nH₂O |

| Magnesium Oxychloride Cement | MOC |

| Magnesium Potassium Phosphate Cement | MKPC |

| Sodium dihydrogen phosphate | NaH₂PO₄ |

| Magnesium oxide | MgO |

| Magnesium chloride | MgCl₂ |

| Magnesium silicate hydrate | M-S-H |

Analytical Methodologies and Characterization Techniques for Disodium Phosphate Hydrates

Chromatographic Methods for Qualitative and Quantitative Analysis

Chromatography, a powerful separation technique, plays a pivotal role in the analysis of disodium (B8443419) phosphate (B84403) hydrates. It is instrumental in both identifying the compound and quantifying its purity, as well as in its application as a critical component in chromatographic separations.

High-Performance Liquid Chromatography (HPLC) for Compound Determination and Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the qualitative and quantitative analysis of disodium phosphate and for profiling any present impurities. researchgate.netijprajournal.com HPLC methods are valued for their sensitivity, specificity, and ability to separate compounds with similar structures. researchgate.net In the context of pharmaceutical production, for instance, HPLC is essential for monitoring the synthesis of active pharmaceutical ingredients (APIs) and identifying by-products. researchgate.net

Reverse-phase HPLC is particularly effective for this purpose. researchgate.net A typical HPLC system for analyzing disodium phosphate would involve a C18 column and a mobile phase often consisting of a phosphate buffer and an organic modifier like acetonitrile (B52724). researchgate.net The pH of the mobile phase is a critical parameter that is carefully controlled to achieve optimal separation. researchgate.net For example, a mobile phase of disodium hydrogen phosphate (pH 4.4) and acetonitrile (70:30 v/v) can be utilized. researchgate.net The detection is commonly performed using an ultraviolet (UV) detector. researchgate.net

The development of robust HPLC methods is crucial for impurity profiling, as mandated by regulatory bodies like the International Conference on Harmonisation (ICH). ijprajournal.comunr.edu.ar These methods must be validated to ensure they are linear, accurate, and precise for the reliable determination of the main compound and any impurities. researchgate.net

Table 1: HPLC Parameters for Disodium Phosphate Analysis

| Parameter | Typical Value/Condition |

| Column | Reversed-phase C18 |

| Mobile Phase | Phosphate buffer and Acetonitrile |

| pH of Buffer | 4.4 - 7.5 researchgate.net |

| Detector | UV researchgate.net |

| Application | Compound determination, impurity profiling researchgate.netijprajournal.com |

This table provides an interactive summary of common HPLC parameters used in the analysis of disodium phosphate.

Application as a Buffer Capacity Reagent in Chromatography

Disodium phosphate is widely used as a buffering agent in the preparation of mobile phases for HPLC. scharlab.comscharlab.comsigmaaldrich.com Its ability to resist changes in pH is critical for achieving reproducible and stable chromatographic separations. patsnap.com A stable pH ensures consistent retention times and peak shapes of the analytes being separated. researchgate.net

Phosphate-buffered saline (PBS), which contains disodium phosphate, is a common buffer in biochemical and molecular biology applications, including chromatography. patsnap.com Disodium phosphate can be combined with monosodium phosphate to create a buffer system that maintains pH stability across a range of conditions. patsnap.com The choice of the specific hydrate (B1144303) form (e.g., dihydrate, dodecahydrate) and its concentration depends on the desired pH and ionic strength of the buffer solution. alfa-chemistry.com For instance, a 0.2 mol/L buffer solution can be prepared using disodium phosphate dihydrate or dodecahydrate. alfa-chemistry.com

Spectroscopic and Diffraction Techniques for Material Characterization

Spectroscopic and diffraction techniques are indispensable for elucidating the structural and thermal properties of disodium phosphate hydrates at the atomic and molecular level.

X-ray Diffraction (XRD) for Crystalline Structure and Phase Analysis

X-ray Diffraction (XRD) is a fundamental technique for characterizing the crystalline structure of materials. mdpi.com It is used to identify the specific hydrate form of disodium phosphate (e.g., monohydrate, dihydrate, heptahydrate, dodecahydrate) by analyzing the unique diffraction pattern produced by its crystal lattice. osti.gov The positions and intensities of the diffraction peaks provide a fingerprint of the crystalline phase. researchgate.net

XRD analysis has been used to determine the crystal structures of various disodium phosphate hydrates, revealing details about their space groups and unit cell dimensions. osti.gov For example, the monohydrate form has been identified as triclinic. osti.gov Furthermore, XRD can be employed for quantitative phase analysis to determine the amounts of different phosphate species in a mixture. researchgate.net This is particularly useful in manufacturing processes where disodium phosphate is a component, such as in the production of sodium tripolyphosphate. researchgate.net The technique can also reveal information about the degree of crystallinity, with crystalline materials showing sharp, distinct peaks, while amorphous materials produce broad humps. mdpi.com

Scanning Electron Microscopy (SEM) for Microstructural Analysis

Scanning Electron Microscopy (SEM) provides high-resolution images of the surface morphology and microstructure of materials. researchgate.netaps.org In the study of disodium phosphate hydrates, SEM is used to visualize the shape, size, and topography of the crystals. nih.govresearchgate.net This information is valuable for understanding the physical properties of the material and how it might behave in various applications.

When combined with Energy Dispersive X-ray Spectroscopy (EDS), SEM can also provide elemental analysis of the sample, confirming the presence of sodium, phosphorus, and oxygen. researchgate.netnih.gov This correlative technique is useful for identifying phosphate phases in various matrices. nih.govnih.gov For example, SEM has been used to investigate the microstructure of phosphate phases in uroliths and to observe the effects of different processing conditions on the material's structure. researchgate.netnih.gov

Differential Scanning Calorimetry (DSC) for Thermal Event Analysis

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the heat flow into or out of a sample as it is heated or cooled. nih.govyoutube.com This allows for the study of thermal transitions such as melting, crystallization, and dehydration. fsu.edu For disodium phosphate hydrates, DSC is used to determine the temperatures at which the water of crystallization is lost. avantorsciences.com

The DSC thermogram will show endothermic peaks corresponding to these dehydration events. For instance, disodium phosphate dihydrate shows the elimination of its water of crystallization at approximately 92.5 °C. sigmaaldrich.com By analyzing the enthalpy changes associated with these transitions, one can gain insight into the stability of the different hydrate forms. researchgate.netresearchgate.net DSC is a critical tool for characterizing the thermal properties of phase change materials, where disodium phosphate hydrates can be a component.

Table 2: Summary of Analytical Techniques and Their Applications for Disodium Phosphate Hydrates

| Technique | Application | Information Obtained |

| HPLC | Qualitative and quantitative analysis, impurity profiling, buffer reagent. researchgate.netijprajournal.comscharlab.compatsnap.com | Compound identity and purity, presence of impurities, pH control. researchgate.netpatsnap.com |

| XRD | Crystalline structure and phase analysis. osti.govresearchgate.net | Hydrate form identification, crystal structure, phase composition. osti.govresearchgate.net |

| SEM | Microstructural analysis. researchgate.netnih.gov | Crystal morphology, size, and topography. researchgate.netnih.gov |

| DSC | Thermal event analysis. nih.govfsu.edu | Dehydration temperatures, melting points, enthalpy changes. fsu.eduavantorsciences.com |

This interactive table summarizes the key analytical techniques and the valuable information they provide in the study of disodium phosphate hydrates.

Classical Analytical Chemistry Approaches

Classical methods remain a cornerstone for the quality control and characterization of phosphorus-containing compounds like disodium phosphate hydrate. These approaches are valued for their accuracy and the direct chemical principles they are based upon.

Gravimetric Methods for Phosphate Content Determination

Gravimetric analysis is a quantitative method that relies on the measurement of mass. For the determination of phosphate in disodium phosphate hydrates, the phosphate ion is precipitated from a solution as a sparingly soluble salt. The precipitate is then filtered, washed, dried, and weighed. The mass of the precipitate is used to calculate the amount of phosphate in the original sample.

One common gravimetric method involves the precipitation of phosphate as ammonium (B1175870) magnesium phosphate (MgNH₄PO₄·6H₂O). In this procedure, a solution of the disodium phosphate hydrate is treated with a magnesia mixture (a solution containing magnesium chloride, ammonium chloride, and ammonia) under controlled pH conditions. The resulting crystalline precipitate is collected, washed to remove impurities, and then ignited to a constant weight. During ignition, the ammonium magnesium phosphate is converted to magnesium pyrophosphate (Mg₂P₂O₇).

Another widely used gravimetric technique is the quimociac method , which precipitates phosphate as quinolinium phosphomolybdate ((C₉H₇N)₃H₃[PO₄(MoO₃)₁₂]). usda.govresearchgate.net This method is known for producing a precipitate with a high molecular weight, which enhances the accuracy of the determination. researchgate.net The sample is dissolved in an acidic medium, and a quimociac reagent (a solution of quinoline, sodium molybdate (B1676688), and citric acid in nitric acid) is added to precipitate the phosphate. usda.gov The resulting yellow precipitate is filtered, dried, and weighed. usda.govresearchgate.net

The percentage of phosphorus in the original sample can be calculated using the following formula:

Percentage of Phosphorus (%) = (Mass of precipitate (g) × Gravimetric factor × 100) / Mass of sample (g)

The gravimetric factor is the ratio of the molar mass of phosphorus to the molar mass of the precipitated compound. For instance, in the magnesium pyrophosphate method, the gravimetric factor is 2 * M(P) / M(Mg₂P₂O₇).

A study on the gravimetric determination of phosphate reported that this method is applicable for determining phosphate in processed meat products at levels of 0.10% or higher. usda.gov The process involves digesting the sample with a mixture of nitric and hydrochloric acids, followed by precipitation with the quimociac reagent. usda.gov

Table 1: Comparison of Gravimetric Methods for Phosphate Determination

| Method | Precipitating Agent | Precipitated Form | Weighed Form | Advantages |

| Magnesium Mixture | Magnesia mixture (MgCl₂, NH₄Cl, NH₄OH) | Ammonium magnesium phosphate (MgNH₄PO₄·6H₂O) | Magnesium pyrophosphate (Mg₂P₂O₇) | Well-established, reliable |

| Quimociac | Quimociac reagent | Quinolinium phosphomolybdate | Quinolinium phosphomolybdate | High precipitate mass, good precision |

| Uranyl Acetate | Uranyl acetate | Uranyl ammonium phosphate (UO₂NH₄PO₄) | Uranyl ammonium phosphate | High atomic weight of uranium increases accuracy |

This table provides a summary of common gravimetric methods used for phosphate determination.

Volumetric Methods for Phosphoric Acid Analysis

Volumetric analysis, or titration, is another fundamental technique used to determine the concentration of a substance in a solution. For the analysis of phosphoric acid and its salts, acid-base titrations are commonly employed. Disodium phosphate (Na₂HPO₄) is the conjugate base of the weak acid, dihydrogen phosphate (H₂PO₄⁻), and can be titrated with a standard acid solution.

The assay of disodium phosphate can be performed by dissolving a known weight of the sample in water and titrating it with a standardized solution of a strong acid, such as hydrochloric acid (HCl). fao.org The titration is monitored using a pH meter to detect the equivalence points. The reaction proceeds in two steps:

Na₂HPO₄ + HCl → NaH₂PO₄ + NaCl

NaH₂PO₄ + HCl → H₃PO₄ + NaCl

The first equivalence point, corresponding to the complete conversion of disodium phosphate to monosodium phosphate, occurs at a pH of approximately 4.6. buffalostate.edu The second equivalence point, where all the monosodium phosphate is converted to phosphoric acid, is less distinct. Therefore, the titration is typically carried out to the first equivalence point.

Alternatively, a potentiometric titration can be performed by dissolving the sample in water, adding a known excess of a standard acid, and then back-titrating the excess acid with a standard base solution, such as sodium hydroxide (B78521) (NaOH). uspbpep.comuspbpep.com The inflection points in the titration curve, detected by a pH meter, correspond to the neutralization of the excess acid and the different protons of the phosphoric acid. uspbpep.comuspbpep.com

The concentration of disodium phosphate in the sample can be calculated from the volume and concentration of the titrant used to reach the equivalence point.

Table 2: Key Parameters in Volumetric Analysis of Disodium Phosphate

| Parameter | Description | Typical Value/Reagent |

| Titrant | Standardized solution used for titration | Hydrochloric acid (HCl) or Sodium hydroxide (NaOH) |

| Indicator | Substance that changes color at the equivalence point, or a pH meter | Potentiometric (pH meter) |

| First Equivalence Point | Complete conversion of Na₂HPO₄ to NaH₂PO₄ | ~ pH 4.6 |

| Second Equivalence Point | Complete conversion of NaH₂PO₄ to H₃PO₄ | ~ pH 9.7 |

This table outlines the essential parameters involved in the volumetric titration of disodium phosphate.

Analysis of Phosphorus-Containing Compounds in Aqueous Samples

The analysis of phosphorus-containing compounds in aqueous solutions is critical for various applications. Besides gravimetric and volumetric methods, spectrophotometric techniques are widely used for the determination of low concentrations of phosphate.

The most common spectrophotometric method is the molybdenum blue method . mdpi.com In this method, orthophosphates react with an acidic molybdate solution to form a phosphomolybdate complex. This complex is then reduced by a reducing agent, such as ascorbic acid or stannous chloride, to produce a stable blue-colored complex, known as molybdenum blue. mdpi.com The intensity of the blue color, which is proportional to the phosphate concentration, is measured using a spectrophotometer at a specific wavelength, typically around 880 nm. helsinki.fi This method is highly sensitive and can be used to determine both organic and inorganic phosphorus after appropriate digestion to convert all phosphorus forms to orthophosphate. mdpi.com

An improved version of the molybdenum blue method utilizes sodium dodecyl sulfate (B86663) to prevent interference from proteins and hydrolysis of labile organic phosphates. nih.gov This modification allows for high sensitivity, with 1 nmol of inorganic phosphate producing a significant absorbance change. nih.gov

For the determination of total phosphorus, all forms of phosphorus in the sample must first be converted to orthophosphate. This is typically achieved through an oxidative digestion step using strong acids like sulfuric acid and an oxidizing agent like potassium persulfate, often with heating in an autoclave. helsinki.fi

Table 3: Spectrophotometric Analysis of Phosphate

| Method | Reagents | Measured Species | Wavelength | Key Features |

| Molybdenum Blue | Ammonium molybdate, reducing agent (e.g., ascorbic acid) | Molybdenum blue complex | ~880 nm | High sensitivity, widely used for low concentrations |

This table details the widely used spectrophotometric method for phosphate analysis.

Environmental Chemistry Research Involving Disodium Phosphate Hydrates

Roles in Water Treatment Processes

Disodium (B8443419) phosphate (B84403) plays a crucial role in municipal and industrial water treatment, where it is utilized for its ability to prevent scale formation, inhibit corrosion, and regulate the pH of water systems. chalmers.sepatsnap.comannexechem.com These functions are critical for maintaining the integrity and efficiency of water distribution networks and equipment.

The accumulation of mineral scale, primarily calcium and magnesium carbonates, can significantly impede the flow of water in pipes (B44673) and reduce the efficiency of heat exchange systems. Disodium phosphate helps to mitigate this issue by reacting with these divalent cations to form insoluble phosphate compounds. patsnap.com This process, known as sequestration, keeps the scale-forming minerals in suspension, allowing them to be flushed out of the system rather than depositing on surfaces. patsnap.com

In addition to scale prevention, disodium phosphate is an effective corrosion inhibitor. nih.gov The phosphate ions (HPO₄²⁻) react with metal ions, such as iron, at the surface of pipes and equipment. This reaction forms a protective, passive film that acts as a barrier, isolating the metal from corrosive elements in the water. nih.gov Specifically, phosphates like disodium phosphate can react with Fe³⁺ in the presence of dissolved oxygen to form an insoluble protective film, which inhibits iron corrosion. nih.gov This film formation is a critical mechanism for extending the lifespan of water infrastructure. Research has shown that disodium hydrogen phosphate acts as an anodic corrosion inhibitor. nih.gov

Table 1: Research Findings on Corrosion Inhibition by Disodium Phosphate

| Research Focus | Key Finding | Reference |

| PEO Coatings on Al Alloy | An electrolyte with 10 g/L of disodium phosphate dihydrate produced the most compact and uniform protective coating, significantly improving corrosion resistance. | researchgate.net |

| Steel in Mortar | Disodium hydrogen phosphate acts as an anodic corrosion inhibitor for steel reinforcements. | nih.gov |

| General Corrosion Control | Phosphates react with Fe³⁺ to form a protective, passive film on metal surfaces. | nih.gov |

Maintaining a stable pH is essential for the effectiveness of various water treatment processes and for preventing corrosion. Disodium phosphate is a key component of phosphate buffer systems, which are effective at maintaining pH in the neutral to slightly alkaline range. patsnap.comnist.gov The hydrogen phosphate ion (HPO₄²⁻) can accept or donate a proton (H⁺), allowing it to neutralize both acids and bases that may be introduced into the water system. patsnap.com This buffering capacity helps to keep the pH within a desired range, typically between 8.0 and 11.0 for a disodium hydrogen phosphate solution, which is crucial for optimizing treatment efficacy and protecting infrastructure. wikipedia.org

Utilization of Industrial By-products

Phosphogypsum, a major by-product of phosphoric acid production, presents a significant waste management challenge. However, research has explored its potential as a primary component in cementitious materials, offering a sustainable alternative to landfill disposal.

Studies have shown that phosphogypsum can be used to create building materials with desirable properties. researchgate.netnih.gov The hydration process of these materials is complex and involves the interplay of different calcium sulfate (B86663) phases, including anhydrite and various hydrates. chalmers.se The rapid hydration of some phases can lead to early strength development, while the slower hydration of others contributes to long-term durability. chalmers.seresearchgate.net Researchers are investigating how to control these hydration kinetics to optimize the performance of phosphogypsum-based cements for various construction applications. chalmers.se One study found that a composite of 30% III-anhydrite and 20% II-anhydrite in phosphogypsum resulted in significant improvements in mechanical strength and water resistance. chalmers.se

Table 2: Key Hydration Products in Phosphogypsum-Based Cementitious Materials

| Hydration Product | Role in Cement Matrix | Reference |

| Ettringite (AFt) | Main hydration product, contributes to strength. | nih.govnih.gov |

| Calcium Silicate Hydrate (B1144303) (C-S-H) | Contributes to the strength and density of the cement. | nih.govnih.gov |

| Gypsum (Dihydrate) | Serves as a nucleation site for crystallization, creating a dense structure. | chalmers.se |

The presence of impurities in phosphogypsum, such as residual phosphoric acid and soluble phosphates, can significantly affect the hydration and hardening of cement. These impurities can retard the setting time and reduce the early strength of the resulting material. researchgate.net Research indicates that soluble phosphate in phosphogypsum can delay arsenic solidification in cement backfill processes. nih.gov The interaction between these impurities and other components of the cement mix is a critical area of study to ensure the reliable performance of phosphogypsum-based materials. researchgate.net Some studies have explored pre-treatment methods to reduce the negative impact of these impurities. mdpi.com

Sequestration and Removal of Metal Ions

Phosphate-based materials have demonstrated considerable potential for the removal of heavy metal ions from contaminated water sources. researchgate.netresearchgate.net This is a critical area of environmental research, as heavy metal pollution poses a significant threat to ecosystems and human health. The mechanism of removal primarily involves adsorption and precipitation, where the phosphate anions react with dissolved metal cations to form stable, insoluble metal phosphate compounds. youtube.com This process effectively sequesters the metals, removing them from the aqueous phase. Research has shown that materials like activated phosphate rock can effectively remove lead, cadmium, copper, and zinc from water. researchgate.net

Role as a Sequestrant for Calcium and Magnesium Ions

In the realm of water treatment, disodium phosphate is recognized for its capacity to act as a sequestrant, effectively binding with calcium (Ca²⁺) and magnesium (Mg²⁺) ions. iwaponline.com This action is crucial in a process known as water softening, where the compound helps to mitigate the effects of water hardness by retarding the formation of calcium scale. wikipedia.org The fundamental mechanism involves a chemical reaction between the phosphate ions (HPO₄²⁻) from the dissolved disodium phosphate and the calcium and magnesium ions present in the water. This reaction leads to the formation of insoluble phosphate compounds, such as calcium phosphate and magnesium phosphate, which can then be removed from the water through sedimentation or filtration. patsnap.com

The chemical equations for these precipitation reactions are as follows:

3Ca²⁺(aq) + 2HPO₄²⁻(aq) ⇌ Ca₃(PO₄)₂(s) + 2H⁺(aq)

3Mg²⁺(aq) + 2HPO₄²⁻(aq) ⇌ Mg₃(PO₄)₂(s) + 2H⁺(aq)

The efficiency of this sequestration is influenced by several factors, including pH, temperature, and the presence of other ions in the water. Research has demonstrated that adjusting the pH is a critical step in optimizing the precipitation of these minerals. For instance, increasing the pH of swine wastewater to approximately 8.5 through aeration led to the crystallization and subsequent removal of a significant portion of soluble phosphate, magnesium, and calcium. nih.gov

Various studies have quantified the effectiveness of phosphate-based precipitation for the removal of calcium and magnesium. In a pilot-scale reactor operating for 50 days, a continuous aeration process maintained a stable pH of 8.0 and achieved a 51% removal of magnesium and a 34% removal of calcium from swine wastewater. nih.gov Other research has explored the use of different precipitating agents in conjunction with phosphates, showing even higher removal efficiencies. For example, the use of certain organic precipitants has demonstrated the potential to achieve total precipitation efficiencies for calcium and magnesium exceeding 95%. rsc.org

Table 1: Research Findings on Calcium and Magnesium Sequestration by Phosphate Precipitation

| Study Focus | Treatment Method | Key Conditions | Ca²⁺ Removal Efficiency | Mg²⁺ Removal Efficiency | Reference |

| Swine Wastewater | Crystallization by aeration | pH ~8.0, HRT 4.1h | 34% | 51% | nih.gov |

| Industrial Wastewater | Precipitation with O-POAA | Not specified | >95% (total) | >95% (total) | rsc.org |

| Rare Earth Industry Wastewater | Precipitation with Na₃PO₄ + NH₄Cl | Not specified | 60.1% (total) | 60.1% (total) | rsc.org |

This table is interactive. Click on headers to sort.

Chelating Properties and Heavy Metal Removal in Water Systems

The application of phosphate compounds, including disodium phosphate, extends to the remediation of water contaminated with heavy metals. While the term "chelation" is sometimes used, the primary mechanisms of removal are more accurately described as precipitation, adsorption, and surface complexation. nih.gov Phosphate ions react with various toxic heavy metal ions, such as lead (Pb²⁺), cadmium (Cd²⁺), and copper (Cu²⁺), to form highly stable and insoluble metal phosphate precipitates. nih.gov This process effectively immobilizes the heavy metals, reducing their bioavailability and toxicity in the aquatic environment.

The effectiveness of phosphates in removing heavy metals is well-documented in scientific literature. Phosphate-based materials have been shown to be a low-cost and efficient method for this purpose. nih.gov Research has demonstrated that the interaction between phosphate and heavy metals can lead to significant reductions in their concentrations in water. For instance, studies using various phosphate sorbents have reported high sorption capacities for several heavy metals. One study found that magnesium phosphate-based sorbents exhibited sorption capacities of 9.8 mmol/g for Pb²⁺ and 10.5 mmol/g for Cd²⁺. wwjournal.ir

The efficiency of removal is dependent on factors such as the pH of the solution, the initial concentration of the metal ions, and the specific type of phosphate material used. Phosphate-modified biochars, for example, have shown remarkable adsorption capacities, with one study reporting a maximum adsorption capacity of 163.93 mg/g for Cd²⁺. bohrium.com The primary mechanism in this case was identified as precipitation, accounting for nearly 80% of the removal. bohrium.com Similarly, stormwater filtration systems amended with granules containing phosphate have achieved average removal rates of over 86.20% for Cu(II), Pb(II), and Cd(II). nih.gov

Table 2: Research Findings on Heavy Metal Removal Using Phosphate-Based Materials

| Phosphate Material | Target Heavy Metal(s) | Removal Efficiency / Sorption Capacity | Key Findings | Reference |

| Magnesium Phosphate Sorbents | Pb²⁺, Cd²⁺, Cr³⁺ | 9.8 mmol/g (Pb²⁺), 10.5 mmol/g (Cd²⁺) | High performance in purifying contaminated solutions under static conditions. | wwjournal.ir |

| Phosphate-Modified Sludge Biochar | Cd²⁺ | 163.93 mg/g (max adsorption) | Precipitation was the dominant removal mechanism (79.94%). | bohrium.com |

| Drinking Water Treatment Residual-Based Granules | Cu(II), Pb(II), Cd(II) | >86.20% average removal rate | Strong and irreversible complexion between contaminants and the material. | nih.gov |

| Iron Phosphate Nanoparticles | Cu²⁺ | 63-87% decrease in solubility | Effectively reduced the solubility and biological activity of Cu²⁺. | nih.gov |

| Phosphate Rock Powder | Cd²⁺, Pb²⁺, Cu²⁺, Zn²⁺ | 10.46 mg/g (Cd²⁺), 12.78 mg/g (Pb²⁺) | More effective at higher temperatures. | mdpi.com |

This table is interactive. Click on headers to sort.

Future Research Directions and Emerging Applications

Development of Novel Composite Materials Incorporating Disodium (B8443419) Phosphate (B84403) Hydrates

The development of novel composite materials is a burgeoning field where disodium phosphate hydrates are finding significant application, primarily as phase change materials (PCMs) for thermal energy storage. ornl.govnih.govnih.govacs.org Salt hydrates like disodium phosphate dodecahydrate are attractive for this purpose due to their high latent heat of fusion, making them effective for storing and releasing large amounts of thermal energy. jte.edu.vnresearchgate.netbohrium.com However, challenges such as supercooling (cooling below the melting point without solidifying) and phase separation during melting have historically limited their use. ornl.govjte.edu.vnasme.org